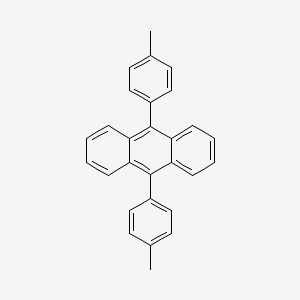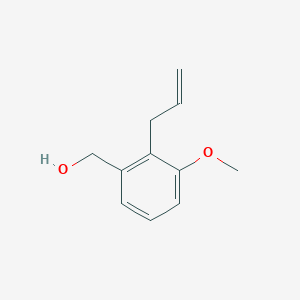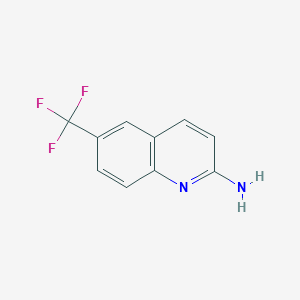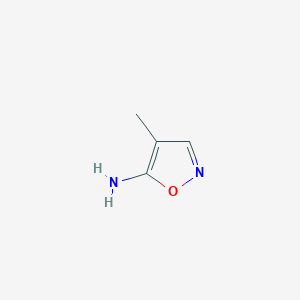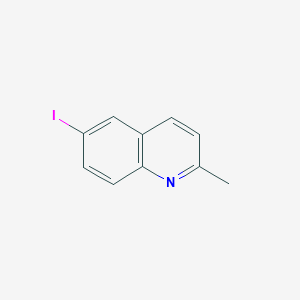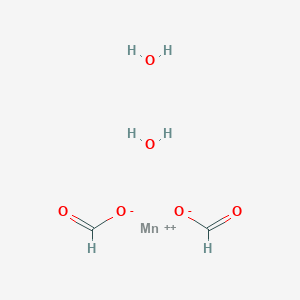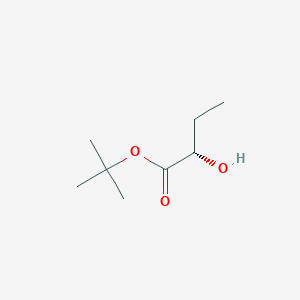
(-)-tert-Butyl (S)-2-hydroxybutyrate
Vue d'ensemble
Description
(-)-tert-Butyl (S)-2-hydroxybutyrate: is an organic compound that belongs to the class of esters. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Chiral Intermediates: (-)-tert-Butyl (S)-2-hydroxybutyrate is used as a chiral building block in the synthesis of various chiral intermediates, which are essential in the production of enantiomerically pure pharmaceuticals.
Biology:
Enzyme Studies: The compound is used in studies involving enzymes that catalyze esterification and hydrolysis reactions, providing insights into enzyme specificity and mechanism.
Medicine:
Drug Development: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and is involved in the development of drugs targeting specific biological pathways.
Industry:
Materials Science: The compound is used in the production of polymers and other materials with specific properties, such as biodegradability and biocompatibility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification: One common method for preparing (-)-tert-Butyl (S)-2-hydroxybutyrate involves the esterification of (S)-2-hydroxybutyric acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be synthesized using similar esterification methods but on a larger scale. Continuous flow reactors and optimized reaction conditions are often employed to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-tert-Butyl (S)-2-hydroxybutyrate can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with different substituents replacing the tert-butyl group.
Mécanisme D'action
The mechanism by which (-)-tert-Butyl (S)-2-hydroxybutyrate exerts its effects depends on the specific application. In enzymatic reactions, it acts as a substrate that undergoes esterification or hydrolysis. The molecular targets and pathways involved include:
Enzyme Active Sites: The compound interacts with the active sites of enzymes, leading to the formation or cleavage of ester bonds.
Biological Pathways: In drug development, it targets specific biological pathways by acting as a precursor to active compounds that modulate these pathways.
Comparaison Avec Des Composés Similaires
tert-Butyl ®-2-hydroxybutyrate: The enantiomer of (-)-tert-Butyl (S)-2-hydroxybutyrate, which has a different three-dimensional arrangement and may exhibit different biological activities.
tert-Butyl 2-hydroxypropionate: A similar ester with a shorter carbon chain, used in similar applications but with different properties.
tert-Butyl 2-hydroxyisobutyrate: Another related compound with a branched carbon chain, used in organic synthesis and materials science.
Uniqueness:
Chirality: The specific (S)-configuration of this compound makes it unique and valuable in the synthesis of enantiomerically pure compounds.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industry.
Propriétés
IUPAC Name |
tert-butyl (2S)-2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-5-6(9)7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRLOYNUXQZAPJ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80530956 | |
| Record name | tert-Butyl (2S)-2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37787-90-9 | |
| Record name | tert-Butyl (2S)-2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


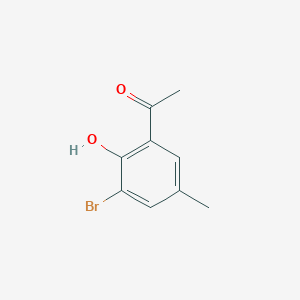
![Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B1600750.png)

![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1600753.png)

